molecular formula C8H9KO4S B565767 4-Ethylphenyl Sulfate Potassium Salt CAS No. 1574285-06-5

4-Ethylphenyl Sulfate Potassium Salt

Cat. No.: B565767
CAS No.: 1574285-06-5
M. Wt: 240.314
InChI Key: WHBJOLRFIRVGDM-UHFFFAOYSA-M
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Description

4-Ethylphenyl Sulfate Potassium Salt is a chemical compound with the molecular formula C8H9KO4S. It is the potassium salt of 4-ethylphenyl sulfate, which is derived from the sulfation of 4-ethylphenol. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylphenyl Sulfate Potassium Salt can be synthesized through the reaction of 4-ethylphenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve:

    Sulfation: 4-ethylphenol is reacted with sulfuric acid to form 4-ethylphenyl sulfate.

    Neutralization: The resulting 4-ethylphenyl sulfate is then neutralized with potassium hydroxide to form potassium 4-ethylphenyl sulfate.

Industrial Production Methods

In industrial settings, the production of potassium 4-ethylphenyl sulfate follows similar steps but on a larger scale. The process involves:

    Continuous Stirred Tank Reactors (CSTRs): These reactors are used to ensure thorough mixing and consistent reaction conditions.

    Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl Sulfate Potassium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert it back to 4-ethylphenol.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Produces sulfonic acids.

    Reduction: Yields 4-ethylphenol.

    Substitution: Results in various substituted phenyl compounds.

Scientific Research Applications

4-Ethylphenyl Sulfate Potassium Salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role as a gut microbial metabolite and its effects on host physiology.

    Medicine: Investigated for its potential role in metabolic disorders and neurological conditions.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of potassium 4-ethylphenyl sulfate involves its interaction with biological systems. It is known to:

    Modulate Neurological Health: As a gut microbial metabolite, it can influence neurological functions and behaviors.

    Affect Metabolic Pathways: It is involved in the metabolism of aromatic amino acids and can impact metabolic health.

Comparison with Similar Compounds

4-Ethylphenyl Sulfate Potassium Salt can be compared with other similar compounds such as:

  • Potassium p-tolyl sulfate
  • Potassium phenyl sulfate
  • Indoxyl sulfate potassium salt

Uniqueness

This compound is unique due to its specific structure and the biological effects it exerts. Unlike other sulfates, it is derived from 4-ethylphenol and has distinct applications in research related to gut microbiota and metabolic health.

Properties

IUPAC Name

potassium;(4-ethylphenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S.K/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBJOLRFIRVGDM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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